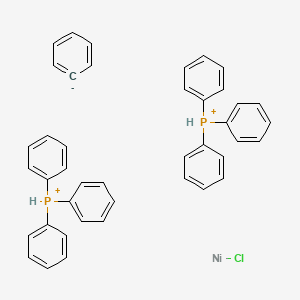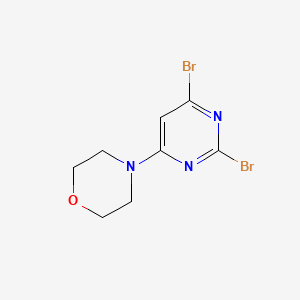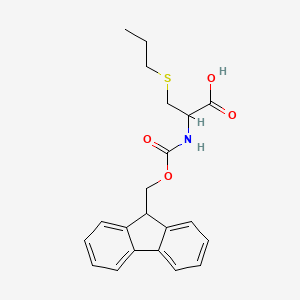
N-Fmoc-S-propyl-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Fmoc-S-propyl-L-cysteine is a derivative of the amino acid cysteine, where the thiol group of cysteine is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the sulfur atom is substituted with a propyl group. This compound is commonly used in peptide synthesis and protein chemistry due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-S-propyl-L-cysteine typically involves the protection of the amino group of L-cysteine with an Fmoc group, followed by the alkylation of the thiol group with a propyl group. The reaction conditions often include the use of base-labile protecting groups and mild alkylating agents to ensure the selective modification of the thiol group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-S-propyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The Fmoc group can be removed under basic conditions to expose the free amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol peptides.
Substitution: Free amino peptides.
Scientific Research Applications
N-Fmoc-S-propyl-L-cysteine is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis and for the study of cysteine modifications.
Biology: In the synthesis of cysteine-rich peptides and proteins for structural and functional studies.
Medicine: For the development of peptide-based therapeutics and drug delivery systems.
Industry: In the production of peptide-based materials and nanocomposites.
Mechanism of Action
The mechanism of action of N-Fmoc-S-propyl-L-cysteine involves the protection of the cysteine thiol group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled release of the free amino group. This enables the sequential assembly of peptides and proteins with high precision .
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-S-trityl-L-cysteine: Another cysteine derivative with a trityl-protected thiol group.
N-Fmoc-S-benzyl-L-cysteine: A cysteine derivative with a benzyl-protected thiol group.
Uniqueness
N-Fmoc-S-propyl-L-cysteine is unique due to its propyl substitution, which provides distinct steric and electronic properties compared to other cysteine derivatives. This makes it particularly useful in specific peptide synthesis applications where these properties are advantageous .
Properties
Molecular Formula |
C21H23NO4S |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-propylsulfanylpropanoic acid |
InChI |
InChI=1S/C21H23NO4S/c1-2-11-27-13-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
RRIUUOXIQLZCJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


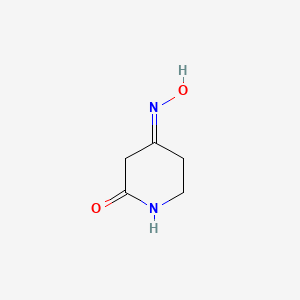
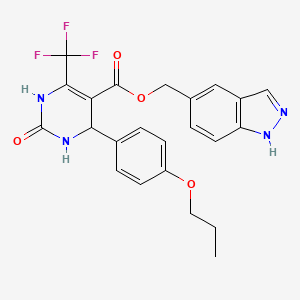
![3-Phenylbicyclo[2.2.1]hept-5-en-2-amine hydrochloride](/img/structure/B12306018.png)
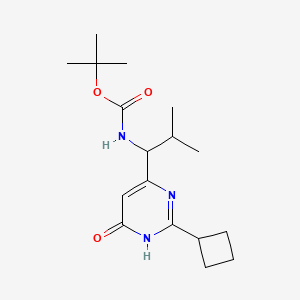
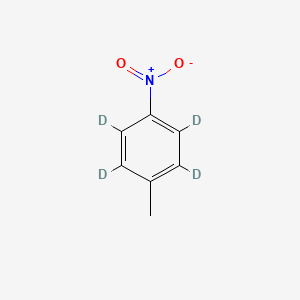
![methyl (3S)-3-(2H-1,3-benzodioxol-5-yl)-3-({[(2S)-1-({bis[(thiophen-2-yl)methyl]carbamoyl}oxy)hexan-2-yl]carbamoyl}amino)propanoate](/img/structure/B12306034.png)
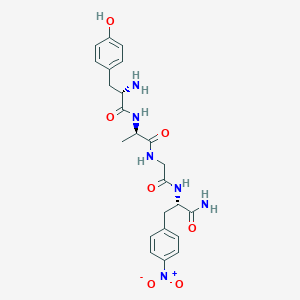
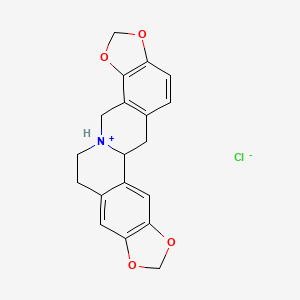
![(2S)-2-{[4-(1H-Indole-3-carbonyl)piperazine-1-carbonyl]amino}-4-(methylsulfanyl)butanoic acid](/img/structure/B12306051.png)

![(2S)-3-Methyl-2-({1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}amino)butanoic acid](/img/structure/B12306063.png)

